molecular formula C4H7BrO B3265891 2-Bromocyclobutan-1-ol CAS No. 412346-15-7

2-Bromocyclobutan-1-ol

Cat. No.: B3265891
CAS No.: 412346-15-7
M. Wt: 151.00 g/mol
InChI Key: AOICBJMMIUUGPQ-UHFFFAOYSA-N
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Description

2-Bromocyclobutan-1-ol is an organic compound with the molecular formula C₄H₇BrO. It is a brominated derivative of cyclobutanol, characterized by a four-membered cyclobutane ring with a hydroxyl group and a bromine atom attached to adjacent carbon atoms. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromocyclobutan-1-ol can be synthesized through several methods. One common approach involves the bromination of cyclobutanol. This reaction typically uses bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction proceeds under mild conditions, often at room temperature, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromocyclobutan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines (RNH₂), leading to the formation of different cyclobutanol derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form 2-bromocyclobutanone using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃).

    Reduction Reactions: The compound can be reduced to cyclobutanol by using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or primary amines (RNH₂) in polar solvents such as water or ethanol.

    Oxidation: Oxidizing agents like PCC or CrO₃ in solvents like dichloromethane (CH₂Cl₂).

    Reduction: Reducing agents like LiAlH₄ in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Various substituted cyclobutanols.

    Oxidation: 2-Bromocyclobutanone.

    Reduction: Cyclobutanol.

Scientific Research Applications

2-Bromocyclobutan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromocyclobutan-1-ol involves its reactivity due to the presence of the bromine atom and the hydroxyl group. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions are facilitated by the strain in the four-membered cyclobutane ring, which makes the compound more reactive compared to larger ring systems.

Comparison with Similar Compounds

Similar Compounds

    3-Bromocyclobutanol: Similar structure but with the bromine atom on a different carbon.

    2-Bromocyclobutanone: An oxidized form of 2-Bromocyclobutan-1-ol with a carbonyl group instead of a hydroxyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of the bromine atom and the hydroxyl group on adjacent carbons in a strained four-membered ring makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

2-bromocyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c5-3-1-2-4(3)6/h3-4,6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOICBJMMIUUGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665369
Record name 2-Bromocyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412346-15-7
Record name 2-Bromocyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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